Tributyl[4-(2-butyloctyl)-2-thienyl]stannane

Organic Photovoltaics Power Conversion Efficiency Small Molecule Acceptors

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (CAS: 1638802-06-8) is an organotin compound featuring a thiophene ring substituted with a branched 2-butyloctyl alkyl chain at the 4-position and a tributyltin group at the 2-position. With a molecular formula of C28H54SSn and a molecular weight of 541.50 g/mol , this compound is primarily utilized as a key monomer and building block in Stille cross-coupling polymerizations for the synthesis of advanced conjugated polymers and small molecules.

Molecular Formula C28H54SSn
Molecular Weight 541.5 g/mol
Cat. No. B12328099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl[4-(2-butyloctyl)-2-thienyl]stannane
Molecular FormulaC28H54SSn
Molecular Weight541.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)CC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11,14-15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3;
InChIKeyYMMGGKFPPDSVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (CAS: 1638802-06-8) Properties and Procurement


Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (CAS: 1638802-06-8) is an organotin compound featuring a thiophene ring substituted with a branched 2-butyloctyl alkyl chain at the 4-position and a tributyltin group at the 2-position . With a molecular formula of C28H54SSn and a molecular weight of 541.50 g/mol , this compound is primarily utilized as a key monomer and building block in Stille cross-coupling polymerizations for the synthesis of advanced conjugated polymers and small molecules [1]. These materials are critical for high-performance organic electronic applications, including Organic Photovoltaics (OPV), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs) [1]. The compound is typically supplied as a high-purity intermediate, with a standard purity specification of 95-97% .

Why Tributyl[4-(2-butyloctyl)-2-thienyl]stannane Cannot Be Directly Substituted with Unbranched or Shorter-Chain Analogs


Direct substitution of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane with simpler thienylstannanes (e.g., 2-(tributylstannyl)thiophene or 4-hexyl analogs) is not scientifically valid due to the critical role of the specific branched 2-butyloctyl side chain. This chain is not an inert spectator; it is an active functional design element that dictates the solubility, solid-state morphology, and electronic performance of the final polymeric materials synthesized via Stille coupling [1]. The alkyl chain architecture directly influences polymer aggregation, crystallinity, and molecular packing [2], which in turn control charge carrier mobility and photovoltaic power conversion efficiency (PCE) [3]. Using an unsubstituted or differently substituted stannane will produce a structurally distinct polymer with drastically altered processing characteristics and device metrics, rendering the intended material properties unattainable. The quantitative evidence below demonstrates that the 2-butyloctyl chain provides a specific balance of steric bulk and solubility that is not replicated by other common alkyl substituents, making this compound a non-negotiable building block for achieving targeted optoelectronic performance [4].

Quantitative Differentiation of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane in Polymer Synthesis for Organic Electronics


Enhanced Power Conversion Efficiency in Organic Photovoltaics via 2-Butyloctyl Side Chains

In a direct comparison of small molecule acceptors (SMAs) differing only in the alkyl chain on the central nitrogen atom, the acceptor incorporating 2-butyloctyl (G6-BO) achieved a substantially higher power conversion efficiency (PCE) of 17.06% compared to the 2-ethylhexyl analog (G6-EH) [1]. The study found that the 2-butyloctyl chain effectively inhibits monomolecular and bimolecular recombination, improves molecular packing, and enhances exciton dissociation [1]. This demonstrates that the specific branched 2-butyloctyl substituent, which is the key structural feature of the precursor Tributyl[4-(2-butyloctyl)-2-thienyl]stannane, directly translates to superior photovoltaic performance in the final device.

Organic Photovoltaics Power Conversion Efficiency Small Molecule Acceptors

Superior Morphological Control and Aggregation Behavior in Polymer Films

A comparative study on all-polymer solar cells revealed that polymer PYF-BO, which incorporates 2-butyloctyl side chains, exhibits significantly stronger intermolecular aggregation, a more dominant face-on molecular packing orientation, and higher film crystallinity compared to its analog PYF-U, which contains linear undecyl chains [1]. The enhanced aggregation and packing are directly attributed to the branched 2-butyloctyl substituent. These morphological advantages are crucial for efficient charge transport and are a direct consequence of using the 2-butyloctyl-substituted stannane monomer during Stille polymerization.

Polymer Solar Cells Side-Chain Engineering Morphology

Improved Solubility and Processability for Solution-Processed Electronics

The branched 2-butyloctyl side chain in Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is specifically designed to enhance the solubility of the resulting conjugated polymers in common organic solvents [1]. This is a critical requirement for solution-processed fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll manufacturing [1]. In contrast, simpler thienylstannanes without long branched alkyl chains, such as 2-(tributylstannyl)thiophene, yield polymers with limited solubility that are often intractable and unsuitable for high-throughput solution processing [2]. While quantitative solubility data for the specific polymer is not available in the public domain, the structural necessity is a well-established principle in the field of conjugated polymer design for organic electronics [3].

Solubility Processability Organic Electronics

Purity Specification as a Critical Procurement Parameter

Commercial suppliers offer Tributyl[4-(2-butyloctyl)-2-thienyl]stannane with a typical purity specification of 95-97% . This is a critical procurement parameter because trace impurities can act as catalyst poisons in Stille coupling reactions or as charge traps in the final organic electronic device, leading to reduced reaction yields and inferior device performance [1]. While a direct head-to-head purity comparison with a specific alternative compound is not available, the industry standard for advanced electronic materials necessitates a purity of >95%, with higher purity often correlating with more reproducible and higher-performing materials [1]. Procuring a lower-purity stannane monomer, or one from a non-specialized source, introduces a significant risk of batch-to-batch variability and sub-optimal device outcomes.

Purity Quality Control Stille Coupling

Optimal Application Scenarios for Tributyl[4-(2-butyloctyl)-2-thienyl]stannane in Advanced Materials Synthesis


Synthesis of High-Efficiency Non-Fullerene Acceptors for Organic Solar Cells

Researchers developing next-generation non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs) utilize Tributyl[4-(2-butyloctyl)-2-thienyl]stannane as a key monomer to introduce the performance-enhancing 2-butyloctyl side chain. This application is directly supported by evidence showing that this specific chain architecture leads to a PCE of 17.06% in small molecule acceptors, a significant improvement over analogs with different alkyl chains [1]. The compound enables the precise tuning of molecular packing and morphology, which is critical for achieving high short-circuit currents and fill factors in OPV devices.

Polymer Donor Material Synthesis for All-Polymer Solar Cells

In the synthesis of polymer donors for all-polymer solar cells, this stannane is essential for incorporating the 2-butyloctyl side chain into the polymer backbone via Stille polycondensation. The resulting polymers exhibit enhanced aggregation, a favorable face-on orientation, and improved crystallinity in thin films [2]. These morphological attributes are directly linked to superior charge transport and higher power conversion efficiencies, making this compound a critical building block for achieving high-performance all-polymer OPVs.

Formulation of Solution-Processable Conjugated Polymers for Printed Electronics

Industrial R&D teams focusing on scalable manufacturing of organic electronic devices (e.g., roll-to-roll printed OPVs, OFETs, OLEDs) require this specific stannane monomer to produce polymers with the necessary solubility and rheological properties for solution processing [3]. The branched alkyl chain prevents aggregation and ensures good solubility in halogenated and non-halogenated solvents, enabling the formulation of stable, high-quality inks essential for high-throughput printing and coating techniques.

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